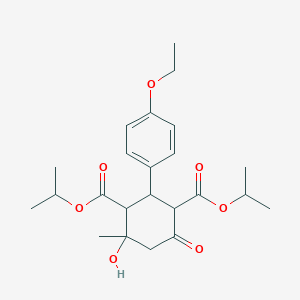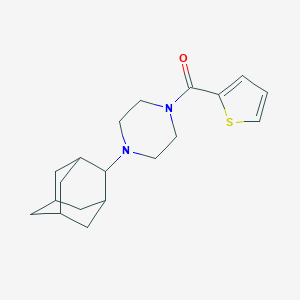
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DPHD, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not yet fully understood. However, it is believed that the compound exerts its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the expression of various pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of oxidative stress markers and inflammatory cytokines in various cell types. It has also been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been found to be stable under various conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is the potential use of the compound in the treatment of various inflammatory and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential side effects.
Conclusion:
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a unique chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields and has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are still many unanswered questions regarding the compound's mechanism of action and potential side effects, there is no doubt that Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has the potential to be a valuable tool for researchers in various fields.
Méthodes De Synthèse
The synthesis of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction of 4-ethoxyphenylacetic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-hydroxy-4-methyl-2-oxocyclohexane-1,3-dicarboxylic acid in the presence of a base to produce Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.
Applications De Recherche Scientifique
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential applications in the treatment of cancer and Alzheimer's disease.
Propriétés
Nom du produit |
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
Formule moléculaire |
C23H32O7 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O7/c1-7-28-16-10-8-15(9-11-16)18-19(21(25)29-13(2)3)17(24)12-23(6,27)20(18)22(26)30-14(4)5/h8-11,13-14,18-20,27H,7,12H2,1-6H3 |
Clé InChI |
UMLFZCYFMXRADE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)


![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
methanone](/img/structure/B248757.png)

